4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the trifluoromethyl and cyclopropyl groups imparts unique chemical properties, making it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester typically involves the reaction of 4-Trifluoromethyl-3-cyclopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the esterification process. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents like methanol or water, and acids such as hydrochloric acid, are employed.
Major Products:
Scientific Research Applications
4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl and cyclopropyl groups enhance the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions .
Comparison with Similar Compounds
- 4-Fluorophenylboronic acid pinacol ester
- 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester
- 4-Trifluoromethylphenylboronic acid pinacol ester
Comparison: 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester stands out due to the presence of both trifluoromethyl and cyclopropyl groups. These substituents impart unique electronic and steric properties, enhancing its reactivity in cross-coupling reactions compared to its analogs . The cyclopropyl group, in particular, introduces ring strain that can influence the compound’s reactivity and stability .
Properties
CAS No. |
1402227-03-5 |
---|---|
Molecular Formula |
C16H20BF3O2 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
2-[3-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)11-7-8-13(16(18,19)20)12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
HRQCKEDMAASTJI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.